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Compound of Interest

Compound Name:
6-Chloro-8-(difluoromethyl)-9-

isobutyl-9H-purine

Cat. No.: B11853818 Get Quote

Executive Summary: The C6 Position as a
"Selectivity Handle"
In the architecture of purine-based pharmacophores, the C6 position (corresponding to

in adenines or

in guanines) functions as a critical "selectivity handle." While the purine core mimics the
adenosine triphosphate (ATP) scaffold essential for binding to kinase hinge regions,
modifications at C6 dictate the molecule's orientation within the pocket and its exclusion from
off-target enzymes.

This guide objectively compares the structure-activity relationships (SAR) of C6-substituted

purines across three distinct biological domains: Cyclin-Dependent Kinase (CDK) inhibition,

Adenosine Receptor (AR) modulation, and Cytokinin activity.

Key Takeaways
Kinase Inhibition: Bulky hydrophobic groups (benzylamino, anilino) at C6 are essential for

high-affinity CDK binding, often orienting the inhibitor to contact the "gatekeeper" residue.

Receptor Selectivity:
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-cycloalkyl substituents drive A1 adenosine receptor selectivity, whereas specific aralkyl
groups favor A2A subtypes.

Metabolic Divergence: C6-thiol substitutions (e.g., 6-mercaptopurine) shift the mechanism

from direct receptor/enzyme binding to metabolic incorporation (nucleotide fraudulence).

Chemical Accessibility & Synthesis[1]
The ubiquity of C6-substituted purines in drug discovery stems from the facile reactivity of 6-

chloropurine. The C6-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (

), allowing for the rapid generation of diverse libraries.

Core Synthesis Workflow
The standard protocol involves the displacement of the chloride at C6 by primary or secondary

amines. This reaction is generally regioselective, preserving the N9-substitution pattern if

established prior.
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Figure 1: General synthetic pathway for C6-functionalization via nucleophilic aromatic

substitution.

SAR Deep Dive: Kinase Inhibition (The CDK Case
Study)
The most extensive SAR data for C6-substituted purines comes from the development of CDK

inhibitors. The evolution from 6-dimethylaminopurine to Roscovitine illustrates how C6

modifications drive potency.
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Comparative Data: CDK1/Cyclin B Inhibition
The following table summarizes the impact of C6-substituents on CDK1 inhibition (

), holding the purine core constant (typically N9-isopropyl or similar).

Compound
C6
Substituent

C2
Substituent

N9
Substituent

CDK1

(

)

Selectivity
Profile

Isopentenyla

denine

Isopentenyla

mino
H H >100

Cytokinin

(Plant)

6-DMAP
Dimethylamin

o
H H 120 Non-selective

Olomoucine Benzylamino
Hydroxyethyl

amino
Methyl 7.0

Moderate

CDK1/2/5

Roscovitine Benzylamino

(R)-1-ethyl-2-

hydroxyethyla

mino

Isopropyl 0.45
High

CDK1/2/5

Purvalanol A
3-

Chloroanilino

Hydroxyethyl

amino
Isopropyl 0.004 (4 nM)

Very High

CDK1/2

Mechanistic Insight[2][3][4][5][6]
Benzylamino (Olomoucine/Roscovitine): The phenyl ring at C6 does not fit deeply into the

ATP pocket but rather sits at the entrance, making hydrophobic contacts that stabilize the

complex. This orientation is critical for specificity against other kinases (e.g., ERK1/2) that

cannot accommodate this bulk.

Anilino (Purvalanol): Replacing the benzyl linker (

) with a direct aniline linkage (

) rigidifies the structure. The addition of a 3-chloro substituent allows for deeper hydrophobic
pocket penetration, resulting in a 100-fold increase in potency [1].
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SAR Deep Dive: Adenosine Receptor (AR)
Selectivity
In G-protein coupled receptor (GPCR) targeting, the C6 position (specifically

) is the primary determinant for A1 vs. A2A receptor subtype selectivity.

The "Bulk Tolerance" Rule[7]
A1 Selectivity: The A1 receptor possesses a hydrophobic sub-pocket near the

region that tolerates and binds bulky cycloalkyl groups.

Example:

-Cyclopentyladenosine (CPA) is highly A1 selective (

nM).

Example:

-endo-norbornyladenosine increases selectivity further due to rigid stereochemical fit.

A2A Selectivity: The A2A pocket is more restrictive regarding "width" but tolerates extension.

Example:CGS-21680 (an A2A agonist) utilizes a C2-substitution strategy, but when

modifying C6, bulky aralkyl groups (e.g., 2,2-diphenylethyl) are required to retain A2A

affinity while reducing A1 affinity [2].

Experimental Protocols
Protocol A: Synthesis of -Benzyladenine (Representative
C6-Functionalization)
Use this protocol to generate C6-amino derivatives from a 6-chloropurine precursor.

Reagents: 6-Chloropurine (1.0 eq), Benzylamine (1.1 eq), Triethylamine (

, 2.0 eq), n-Butanol (n-BuOH).
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Setup: Charge a round-bottom flask with 6-chloropurine (154 mg, 1 mmol) and n-BuOH (5

mL).

Addition: Add

(280

, 2 mmol) followed by benzylamine (120

, 1.1 mmol).

Reaction: Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (System:

:MeOH 9:1). The starting material (

) should disappear, yielding a lower

product.

Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash

with cold water and cold ethanol.

Purification: Recrystallize from ethanol/water if necessary.

Validation: Confirm structure via

-NMR (DMSO-

). Look for the disappearance of the C6-Cl signal influence and appearance of benzyl
benzylic protons (

ppm, broad doublet) and aromatic protons.

Protocol B: Kinase Inhibition Assay (CDK1/Cyclin B)
Standard radiometric filtration assay for validating SAR.

Buffer Prep: 60 mM

-glycerophosphate, 15 mM p-nitrophenylphosphate, 25 mM MOPS (pH 7.2), 5 mM EGTA, 15
mM
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, 1 mM DTT.

Substrate: Histone H1 (1 mg/mL final).

Enzyme: Recombinant CDK1/Cyclin B complex (approx 10–50 ng/reaction).

Reaction:

Mix Enzyme, Substrate, and Inhibitor (variable concentration in DMSO) in buffer.

Initiate with

(15

final, 1

).

Incubate at 30°C for 10 minutes.

Termination: Spot aliquots onto P81 phosphocellulose paper.

Wash: Wash filters

min in 75 mM phosphoric acid to remove unbound ATP.

Quantification: Count via liquid scintillation. Calculate

using non-linear regression (Sigmoidal Dose-Response).

Mechanistic Visualization: Binding Mode
The following diagram illustrates the interaction map of a typical C6-substituted purine (like

Roscovitine) within the CDK active site. Note the critical H-bonds at the hinge region and the

hydrophobic orientation of the C6 group.
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Figure 2: Interaction map of C6-benzylamino purines in the CDK active site. The C6-substituent

orients towards the solvent/gatekeeper interface, distinct from the ATP adenine binding mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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